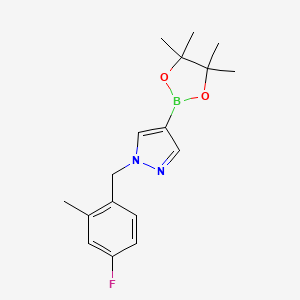

1-(4-Fluoro-2-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-[(4-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BFN2O2/c1-12-8-15(19)7-6-13(12)10-21-11-14(9-20-21)18-22-16(2,3)17(4,5)23-18/h6-9,11H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONIVEHRAKEMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Fluoro-2-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative with significant potential in medicinal chemistry. This article focuses on its biological activity, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: CHBFNO

Molecular Weight: 318.19 g/mol

CAS Number: 1231930-37-2

Structure

The compound features a pyrazole ring substituted with a fluorinated aromatic group and a boron-containing moiety. The presence of the boron atom is particularly notable as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific enzyme targets within the cell. Pyrazoles are known to inhibit various kinases, which play crucial roles in cell signaling pathways that regulate cell growth and division.

- Aurora Kinase Inhibition : Similar compounds have been documented to inhibit Aurora kinases, which are critical for mitotic regulation. For instance, GSK1070916 is a potent inhibitor of Aurora B/C kinases, demonstrating how modifications in pyrazole structures can enhance selectivity and potency against these targets .

- Cell Proliferation : In vitro studies indicate that derivatives of pyrazoles can significantly reduce the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. The structure-activity relationship (SAR) suggests that substituents at the C-4 position of the pyrazole ring can modulate this effect .

Case Studies

- Antitumor Activity : A study involving similar pyrazole compounds showed promising results in xenograft models where treatment led to reduced tumor growth and improved survival rates. The mechanism was attributed to the inhibition of Aurora kinase activity, leading to disrupted mitosis in cancer cells .

- Selectivity Profiles : Research has highlighted that structural modifications can lead to selective inhibition of specific kinases over others, potentially reducing side effects associated with broad-spectrum kinase inhibitors. For example, bioisosteric replacements have demonstrated enhanced selectivity towards Aurora A over Aurora B/C kinases .

Table 1: Summary of Biological Activities

| Compound Name | Target Kinase | IC (µM) | Effect on Cell Line | Study Reference |

|---|---|---|---|---|

| GSK1070916 | Aurora A | 0.033 | Reduced proliferation | |

| PHA-739358 | Aurora B | 0.05 | Induces apoptosis | |

| 1-(4-Fluoro-...) | Unknown | TBD | TBD | TBD |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of similar pyrazole compounds indicates favorable absorption and distribution characteristics with moderate metabolic stability. However, toxicity assessments are crucial as some derivatives exhibit skin irritation and eye damage potential .

Safety Profile

Safety evaluations show that while many pyrazole derivatives are effective against cancer targets, they may also carry risks of irritation and other adverse effects. Continuous monitoring and optimization are essential during drug development phases.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-2-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets.

Case Studies :

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The incorporation of the dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer proliferation.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its boron functionality allows for versatile reactions such as Suzuki coupling.

Applications :

- Suzuki Coupling Reactions : The dioxaborolane unit can participate in cross-coupling reactions to form carbon-carbon bonds, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Description | Importance |

|---|---|---|

| Suzuki Coupling | Formation of C-C bonds using boron compounds | Key in synthesizing complex molecules |

| Functionalization | Modification of aromatic systems | Enhances bioactivity and specificity |

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in developing new polymeric materials or coatings.

Research Insights :

- Polymer Chemistry : By integrating this compound into polymer matrices, researchers aim to enhance thermal stability and mechanical properties of the resulting materials.

Comparison with Similar Compounds

Fluorine Position and Number

Impact of Fluorine :

Halogen Substitution (Fluoro vs. Chloro)

Comparison :

- Chlorine increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

- Fluorine’s smaller size minimizes steric disruption, favoring interactions with compact binding pockets .

Pyrazole Ring Modifications

Impact of Methyl Groups :

- 1-Methyl substitution (e.g., ): Simplifies synthesis but reduces opportunities for functionalization at the N1 position .

Crystal Packing and Solid-State Properties

Compounds with halogenated benzyl groups exhibit distinct crystallographic behaviors:

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-...-thiazole (): Chlorine’s larger atomic radius induces slight lattice distortions compared to fluorine, affecting melting points and solubility .

- 1-(4-Fluoro-2-methylbenzyl)-4-(pinacol boronate)-1H-pyrazole : Predicted to adopt planar conformations with fluorophenyl groups perpendicular to the pyrazole plane, similar to isostructural analogs .

Preparation Methods

General Synthetic Strategy

The preparation generally involves two key steps:

- Formation of the pyrazole core bearing the boronate ester group , typically as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- Introduction of the 4-fluoro-2-methylbenzyl substituent onto the pyrazole nitrogen via nucleophilic substitution or alkylation reactions.

Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This intermediate is commonly synthesized by borylation of pyrazole derivatives or by direct functionalization of pyrazole with pinacol boronate groups. The compound is commercially available and often used as the starting material for further functionalization.

Alkylation of Pyrazole Boronate Ester to Introduce the Benzyl Group

The key synthetic step to obtain 1-(4-Fluoro-2-methylbenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is the alkylation of the pyrazole nitrogen with a suitable benzyl halide derivative, such as 4-fluoro-2-methylbenzyl chloride or bromide.

Representative Preparation Methods and Reaction Conditions

The following table summarizes detailed experimental data from various literature sources regarding the alkylation step and related reactions on pyrazole boronate esters:

| Entry | Base Used | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Potassium carbonate | 1-Methylpyrrolidin-2-one (NMP) | 20 °C | 16 h | 86 | Inert atmosphere; reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride; filtration and extraction workup. |

| 2 | Sodium hydride | Tetrahydrofuran (THF) | 20 °C | Overnight | 72 | Inert atmosphere; dropwise addition of SEMCl (2-(chloromethoxy)ethyl)trimethylsilane; quenching with saturated NH4Cl; extraction and drying. |

| 3 | Caesium carbonate | THF / Acetonitrile (3:2) | 20 °C | 2 h | 65.94 | Stirring at room temperature; filtration through celite; washing and drying; TLC and NMR characterization. |

| 4 | Sodium hydride | Dimethylformamide (DMF) | 0 °C to RT | Overnight | 86 | Cooling to 0 °C, addition of NaH, then chloromethoxyethyltrimethylsilane; aqueous workup; extraction with ethyl acetate. |

| 5 | Potassium carbonate | DMF | 20 °C | 3 h | 56 | Reaction with 2-(chloromethoxy)ethylsilane; partitioning between TBME and water; chromatographic purification. |

Detailed Research Findings and Notes

Bases and Solvents: Sodium hydride and potassium carbonate are the most frequently used bases for the alkylation of the pyrazole nitrogen. Solvents such as tetrahydrofuran, NMP, and DMF provide good solubility and reaction efficiency.

Temperature and Time: Reactions are typically conducted at ambient or slightly reduced temperatures (0–20 °C) over several hours (2–16 h), often under inert atmosphere to prevent moisture or air-sensitive side reactions.

Yields: The yields vary from moderate (56%) to high (86%), depending on the base, solvent, and reaction time. Potassium carbonate in NMP and sodium hydride in DMF or THF tend to give the highest yields.

Protection Strategies: Some procedures involve the use of protective groups such as SEM (2-(trimethylsilyl)ethoxymethyl) on the pyrazole nitrogen prior to further functionalization, indicating the importance of controlling reactivity during synthesis.

Purification: Workup typically includes aqueous washes (sodium bicarbonate, brine), drying over sodium sulfate or magnesium sulfate, and chromatographic purification when necessary.

Example Experimental Procedure (Adapted)

- Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1 equiv) in dry tetrahydrofuran under nitrogen atmosphere.

- Cool the solution to 0 °C and add sodium hydride (60% dispersion, 1.5 equiv) portionwise.

- Stir the mixture at 0 °C for 30 minutes.

- Add 4-fluoro-2-methylbenzyl chloride (1.2 equiv) dropwise.

- Allow the reaction to warm to room temperature and stir overnight.

- Quench the reaction with saturated ammonium chloride solution.

- Extract the product with ethyl acetate (3×).

- Wash combined organic layers with water and brine, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure and purify by column chromatography.

Expected yield: 65–85% depending on exact conditions.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Value |

|---|---|

| Base | Sodium hydride, potassium carbonate, cesium carbonate |

| Solvent | THF, DMF, NMP, THF/Acetonitrile mixtures |

| Temperature | 0–20 °C |

| Reaction Time | 2–16 hours |

| Atmosphere | Nitrogen or inert atmosphere |

| Yield | 56–86% |

| Workup | Aqueous washes (NaHCO3, brine), drying, chromatography |

Q & A

Q. What are the key synthetic strategies for preparing this pyrazole-boronic ester derivative?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or alkylation reactions . For example:

- Suzuki coupling : Reacting a brominated/chlorinated pyrazole precursor with a boronic ester under palladium catalysis (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂) in a degassed solvent system (THF/water or dioxane) at elevated temperatures (80–100°C). Yields range from 60–85% depending on substituent steric effects .

- Alkylation : Introducing the benzyl group (e.g., 4-fluoro-2-methylbenzyl) via nucleophilic substitution using K₂CO₃/KI in DMF or THF. Regioselectivity must be controlled to avoid N2-alkylation .

Q. How can researchers confirm the structural integrity of this compound?

- Spectroscopic methods :

- X-ray crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-fluoro-2-methylbenzyl group influence reactivity in cross-coupling reactions?

- Steric hindrance : The ortho-methyl group on the benzyl moiety can reduce coupling efficiency by impeding catalyst access. Use bulky phosphine ligands (e.g., XPhos, SPhos) to stabilize Pd intermediates and improve yields .

- Electronic effects : The electron-withdrawing fluoro substituent enhances electrophilicity of the pyrazole core, facilitating nucleophilic attack in alkylation steps. Monitor reaction progress via LC-MS to optimize stoichiometry .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Intermediate purification : Use silica gel chromatography (hexane/EtOAc gradient) to isolate boronic ester intermediates.

- Catalyst optimization : For Suzuki coupling, Pd₂(dba)₃/XPhos systems in 1,4-dioxane/H₂O (5:1) at 60°C improve turnover compared to PdCl₂(PPh₃)₂ .

- Controlled heating : Microwave-assisted synthesis reduces side reactions (e.g., deboronation) .

Q. How can computational methods (e.g., DFT) predict reactivity or stability?

- DFT studies : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the boronic ester’s B atom shows high electrophilicity, making it prone to hydrolysis unless stabilized by pinacol .

- Molecular docking : Model interactions with biological targets (e.g., kinases) to guide SAR modifications .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for Suzuki couplings involving this compound?

- Case study : reports 77% yield using PdCl₂(PPh₃)₂/Na₂CO₃/THF, while achieves 85% with Pd(OAc)₂/XPhos/dioxane.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.